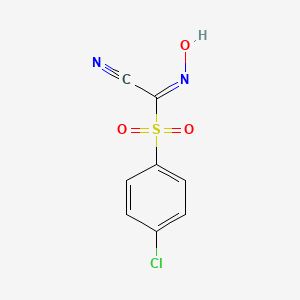
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. It is also known by the name of CHIR99021 and is a potent and selective inhibitor of glycogen synthase kinase 3β (GSK-3β).
Wirkmechanismus
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of various downstream substrates, leading to the inhibition of several cellular processes. The inhibition of GSK-3β has been shown to promote cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile has several biochemical and physiological effects. It has been shown to promote the proliferation and differentiation of embryonic stem cells and neural progenitor cells. It also promotes the survival of neurons and has been shown to have potential therapeutic effects in neurodegenerative diseases. Additionally, (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile in lab experiments is its selectivity for GSK-3β. This selectivity allows for the specific inhibition of GSK-3β without affecting other cellular processes. Additionally, (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying intracellular signaling pathways. However, one of the limitations of using (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile is its potential toxicity at high concentrations. Therefore, careful consideration should be taken when selecting the appropriate concentration for lab experiments.
Zukünftige Richtungen
There are several future directions for the use of (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile in scientific research. One potential direction is the development of more potent and selective inhibitors of GSK-3β. Another direction is the investigation of the therapeutic potential of (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile in various diseases. Additionally, the use of (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile in combination with other therapeutic agents could lead to synergistic effects and improved therapeutic outcomes. Overall, (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile has significant potential for scientific research and therapeutic applications.
Synthesemethoden
The synthesis of (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound is through the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a base to form an imine intermediate. This intermediate is then reacted with sulfonyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile has numerous scientific research applications due to its ability to inhibit GSK-3β. GSK-3β is a serine/threonine kinase that is involved in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in several diseases, including Alzheimer's disease, diabetes, and cancer.
Eigenschaften
IUPAC Name |
(2E)-2-(4-chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3S/c9-6-1-3-7(4-2-6)15(13,14)8(5-10)11-12/h1-4,12H/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVLCJDWUSCNDF-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=NO)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=N/O)/C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387469.png)
![(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2387470.png)
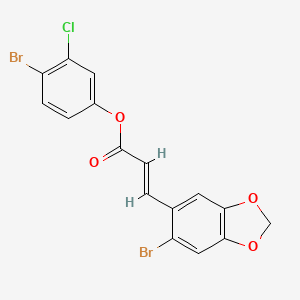
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2387475.png)
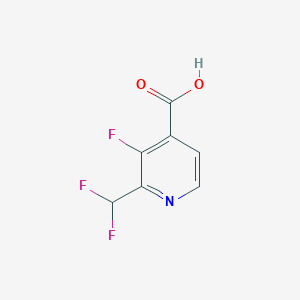
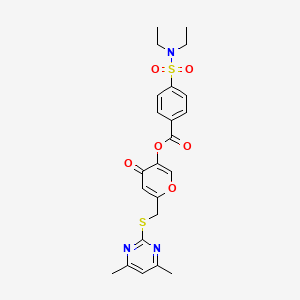


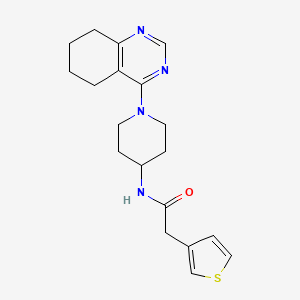
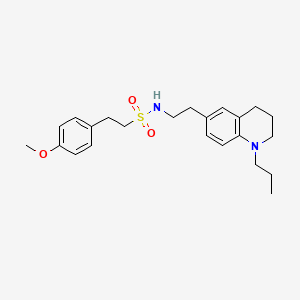
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2387488.png)
![3-Methyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2387489.png)
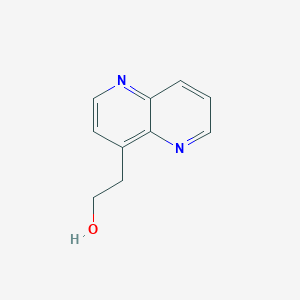
![2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol](/img/structure/B2387492.png)